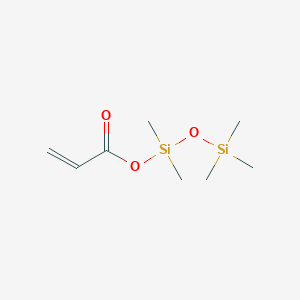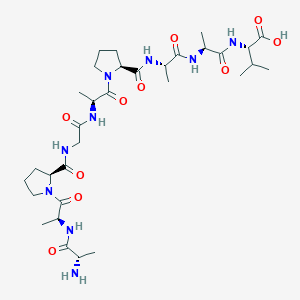
Pentamethyldisiloxanyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethyldisiloxanyl prop-2-enoate is an organosilicon compound used in various chemical applications. It is a monomer that can be used in copolymerization reactions, making it valuable in the production of specialized polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyldisiloxanyl prop-2-enoate typically involves the reaction of pentamethyldisiloxane with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond between the siloxane and the prop-2-enoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethyldisiloxanyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane-based oxidized products.
Reduction: Reduction reactions can be carried out to modify the silicon-oxygen bonds.
Substitution: The compound can undergo substitution reactions where the prop-2-enoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include modified siloxane compounds with different functional groups, which can be used in various applications such as coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Pentamethyldisiloxanyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers for advanced materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty polymers for coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Pentamethyldisiloxanyl prop-2-enoate involves its ability to form stable siloxane bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the silicon-oxygen bonds, which are crucial for the compound’s reactivity and functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: Similar in structure but with fewer methyl groups, leading to different chemical behavior.
Trimethylsilyl prop-2-enoate: Similar ester compound but with different silicon-based groups.
Uniqueness
Pentamethyldisiloxanyl prop-2-enoate is unique due to its specific combination of siloxane and prop-2-enoate groups, which provide it with distinct reactivity and functionality. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Propriétés
Numéro CAS |
879896-80-7 |
|---|---|
Formule moléculaire |
C8H18O3Si2 |
Poids moléculaire |
218.40 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyloxy)silyl] prop-2-enoate |
InChI |
InChI=1S/C8H18O3Si2/c1-7-8(9)10-13(5,6)11-12(2,3)4/h7H,1H2,2-6H3 |
Clé InChI |
ZUZWUACCUQYNFF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)


![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)


![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)

![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)

